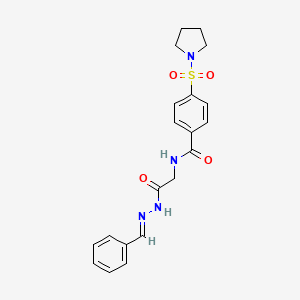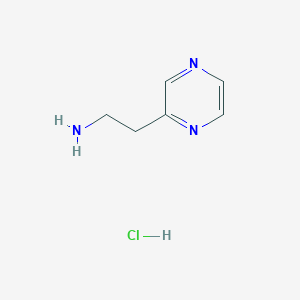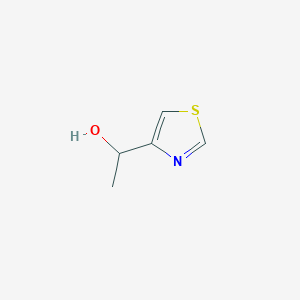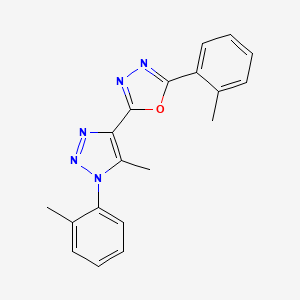
(E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structural investigation, and biological activities, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves the condensation of different starting materials, such as pyridine derivatives and sulfonamides, under specific conditions to yield the desired products. For instance, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine required heating the reaction mixture with triethylamine as a catalyst to achieve a high yield of 87.8% . Similarly, the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide involved the condensation of pyridine-4-carboxaldehyde and sulfadiazine . These methods suggest that the synthesis of the compound would also involve careful selection of starting materials and reaction conditions to achieve a high yield.
Molecular Structure Analysis
Structural investigation of synthesized compounds is crucial for confirming their identity and understanding their potential interactions with biological targets. Techniques such as FTIR, NMR, and UV-Visible spectroscopy are commonly used for this purpose . Computational methods like Density Functional Theory (DFT) can also be employed to predict the molecular structure and properties of compounds, which can be compared with experimental data for validation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds typically include condensation reactions, which are facilitated by catalysts such as triethylamine . The reactivity of the compound would be influenced by its functional groups, such as the benzylidenehydrazinyl and pyrrolidinylsulfonyl moieties, which could participate in further chemical transformations or interactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds, including solubility, stability, and reactivity, are important for their practical applications. The ADMET properties, which describe the absorption, distribution, metabolism, excretion, and toxicity, can be predicted using computational tools like Swiss ADME . These properties are essential for determining the suitability of compounds for further development as pharmaceutical agents.
Relevant Case Studies
Although the provided papers do not include case studies on the specific compound, they do present antimicrobial activity studies and molecular docking studies of synthesized compounds . These studies are relevant as they demonstrate the potential biological applications of similar compounds and the methods used to evaluate their efficacy and interactions with biological targets.
Scientific Research Applications
Heterocyclic Compound Synthesis
Reactions of acylglycines with heteroarylhydrazines lead to the synthesis of acylamino substituted fused 1,2,4-triazoles and N-{2-[2-(heteroaryl)hydrazino]-2-oxoethyl}benzamides, showcasing the compound's relevance in heterocyclic synthesis. This process highlights the potential of such compounds in creating a variety of heterocyclic structures with possible pharmaceutical applications, without specifically focusing on drug dosage or side effects (Music & Verček, 2005).
Anticancer Activity
Benzamide derivatives, similar in structure to the query compound, have been explored for their potential in targeted drug delivery for melanoma treatment. These studies demonstrate the compound's application in the synthesis of conjugates with cytostatics, aiming at improving the selectivity and efficacy of anticancer agents. This research indicates the compound's utility in developing new therapeutic agents targeting specific cancer cells, focusing on the mechanism of action rather than dosage or side effects (Wolf et al., 2004).
Microwave-Assisted Synthesis
The compound's relevance extends to the methodological advancements in chemical synthesis, such as microwave-assisted reactions. This approach facilitates the rapid synthesis of heterocyclic compounds, including pyridine and 1,4-benzothiazines, underscoring the compound's role in enhancing efficiency and yield in chemical reactions without addressing its pharmacological properties (Ashok et al., 2006).
Histone Deacetylase Inhibition
Derivatives of the compound have been identified as selective inhibitors of histone deacetylases (HDACs), a class of enzymes involved in regulating gene expression. This application is crucial for understanding and treating various diseases, including cancer, through epigenetic mechanisms. The research focuses on the biological activity and therapeutic potential of such compounds in oncology and beyond, rather than their direct consumption or adverse effects (Zhou et al., 2008).
properties
IUPAC Name |
N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c25-19(23-22-14-16-6-2-1-3-7-16)15-21-20(26)17-8-10-18(11-9-17)29(27,28)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13,15H2,(H,21,26)(H,23,25)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEXVTZMOHVHQF-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)N/N=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532869.png)




![N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-fluoropyridine-4-carboxamide;dihydrochloride](/img/structure/B2532875.png)
![2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2532876.png)




![1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2532885.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2532890.png)